molecular formula C11H14BrNO2 B14044602 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one

Cat. No.: B14044602
M. Wt: 272.14 g/mol
InChI Key: ZXSJPJXBFONLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, an ethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(4-Amino-3-ethoxyphenyl)propan-1-one. The reaction is carried out under controlled conditions using bromine or a bromine-releasing reagent in an appropriate solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(4-amino-3-ethoxyphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C11H14BrNO2/c1-3-15-10-6-8(4-5-9(10)13)11(14)7(2)12/h4-7H,3,13H2,1-2H3

InChI Key

ZXSJPJXBFONLAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C(C)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.